molecular formula C8H4FN5O11 B107234 beta-Fluoro-beta,beta,2,4,6-pentanitrophenetole CAS No. 18138-93-7

beta-Fluoro-beta,beta,2,4,6-pentanitrophenetole

Cat. No. B107234
CAS RN: 18138-93-7
M. Wt: 365.14 g/mol
InChI Key: UTIOXNJCGBCKFQ-UHFFFAOYSA-N
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Description

Beta-Fluoro-beta,beta,2,4,6-pentanitrophenetole, commonly known as F5-ANP, is a highly explosive compound that has gained significant attention in the field of scientific research. F5-ANP is a nitroaromatic compound that contains a fluorine atom in its structure. It is a white crystalline solid that is highly sensitive to heat, friction, and shock.

Mechanism Of Action

The mechanism of action of F5-ANP is not well understood. However, it is believed that F5-ANP acts as a high-energy material, releasing a large amount of energy upon detonation. This energy can be harnessed for various applications, such as in the propulsion of rockets and missiles.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of F5-ANP. However, it is known that F5-ANP is highly toxic and can cause severe damage to the liver, kidneys, and other organs upon exposure.

Advantages And Limitations For Lab Experiments

F5-ANP has several advantages for lab experiments, including its high sensitivity and explosive properties, which make it an ideal compound for the synthesis of high-energy materials. However, F5-ANP also has several limitations, including its high toxicity and instability, which require careful handling and storage.

Future Directions

There are several future directions for the study of F5-ANP. One direction is to investigate the mechanism of action of F5-ANP in more detail, to better understand its explosive properties and potential applications. Another direction is to explore the use of F5-ANP in the synthesis of new high-energy materials, such as propellants and rocket fuels. Additionally, the potential use of F5-ANP in the field of medicine, such as in the treatment of cancer, is an area of future research.

Synthesis Methods

The synthesis of F5-ANP involves the reaction of pentanitrophenol with difluoroacetic acid in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of F5-ANP. The yield of the synthesis is around 50-60%, and the purity of the product can be achieved through recrystallization.

Scientific Research Applications

F5-ANP has gained significant attention in the field of scientific research due to its explosive properties. It is widely used in the synthesis of high-energy materials, such as explosives and propellants. F5-ANP is also used as a starting material for the synthesis of other nitroaromatic compounds. In addition, F5-ANP has potential applications in the field of medicine, such as in the treatment of cancer.

properties

CAS RN

18138-93-7

Product Name

beta-Fluoro-beta,beta,2,4,6-pentanitrophenetole

Molecular Formula

C8H4FN5O11

Molecular Weight

365.14 g/mol

IUPAC Name

2-(2-fluoro-2,2-dinitroethoxy)-1,3,5-trinitrobenzene

InChI

InChI=1S/C8H4FN5O11/c9-8(13(21)22,14(23)24)3-25-7-5(11(17)18)1-4(10(15)16)2-6(7)12(19)20/h1-2H,3H2

InChI Key

UTIOXNJCGBCKFQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OCC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OCC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

18138-93-7

Origin of Product

United States

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